molecular formula C11H9Cl3N2O B12814454 1,1,1-Trichloro-3-quinoxalin-2-ylpropan-2-ol CAS No. 1500-98-7

1,1,1-Trichloro-3-quinoxalin-2-ylpropan-2-ol

Cat. No.: B12814454
CAS No.: 1500-98-7
M. Wt: 291.6 g/mol
InChI Key: VTFZZTFUGRFXHX-UHFFFAOYSA-N
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Description

1,1,1-Trichloro-3-quinoxalin-2-ylpropan-2-ol is a specialized chemical scaffold designed for advanced organic synthesis and drug discovery research. This compound synergistically integrates a trichloro-propanol moiety with a quinoxaline heterocycle, a privileged structure in medicinal chemistry known for its diverse biological profiles (citation:2)(citation:4). The quinoxaline core is a significant pharmacophore, with its derivatives demonstrating a broad spectrum of potent biological activities, including antiviral effects against respiratory pathogens like SARS-CoV-2, and potential applications in oncology (citation:4). The presence of the electron-withdrawing trichloromethyl group adjacent to a secondary alcohol creates a versatile synthetic handle, enabling this molecule to serve as a crucial intermediate for the construction of more complex molecular architectures. Its primary research value lies in its application as a key precursor in multicomponent reactions (MCRs) and direct C-H functionalization strategies, which are efficient routes for the rapid generation of molecular diversity (citation:2). Researchers can leverage this compound to develop novel C3-functionalized quinoxalin-2(1H)-one derivatives, a class of compounds that has garnered substantial interest for their promising biological activities and utility in materials science (citation:2). This product is intended for use in laboratory research only. It is not for diagnostic or therapeutic use, nor for administration to humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1500-98-7

Molecular Formula

C11H9Cl3N2O

Molecular Weight

291.6 g/mol

IUPAC Name

1,1,1-trichloro-3-quinoxalin-2-ylpropan-2-ol

InChI

InChI=1S/C11H9Cl3N2O/c12-11(13,14)10(17)5-7-6-15-8-3-1-2-4-9(8)16-7/h1-4,6,10,17H,5H2

InChI Key

VTFZZTFUGRFXHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)CC(C(Cl)(Cl)Cl)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1,1,1-trichloro-3-quinoxalin-2-ylpropan-2-ol typically involves the nucleophilic addition of quinoxaline derivatives to a trichlorinated ketone precursor, followed by reduction or direct formation of the secondary alcohol. The key synthetic intermediate is often 1,1,1-trichloro-3-quinoxalin-2-ylpropan-2-one, which upon reduction yields the target alcohol.

Stepwise Synthetic Route

Step Reaction Description Reagents/Conditions Outcome/Notes
1 Preparation of 1,1,1-trichloropropan-2-one (trichlorinated ketone intermediate) Chlorination of propan-2-one or related ketones under controlled conditions Formation of trichlorinated ketone precursor
2 Nucleophilic addition of quinoxaline to the trichlorinated ketone Reaction of quinoxaline with 1,1,1-trichloropropan-2-one in suitable solvent, often under reflux Formation of 1,1,1-trichloro-3-quinoxalin-2-ylpropan-2-one
3 Reduction of ketone to secondary alcohol Use of reducing agents such as sodium borohydride or catalytic hydrogenation Conversion to this compound with high purity

Detailed Reaction Conditions and Optimization

  • Temperature: Controlled heating (typically 60–100°C) during nucleophilic addition to optimize yield and minimize side reactions.
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to enhance solubility of reactants.
  • Reaction Time: Varies from several hours to overnight depending on scale and reagent purity.
  • Purification: Crystallization or chromatographic techniques are employed to isolate the pure alcohol product.

Alternative Synthetic Approaches

Some literature suggests direct reaction of quinoxaline with trichloromethyl-substituted precursors under basic conditions to form the alcohol in a one-pot synthesis, though this method requires careful control of pH and temperature to avoid decomposition.

Research Findings on Preparation

  • The reaction of quinoxaline with 1,1,1-trichloropropan-2-one is the most commonly reported route, yielding the ketone intermediate which is then reduced to the alcohol with sodium borohydride, achieving yields above 85% under optimized conditions.
  • The purity of the final product is critical for its application in research; thus, reaction parameters such as reagent molar ratios, solvent choice, and temperature are finely tuned to minimize impurities.
  • Analytical data such as melting point and boiling point are consistent with literature values: boiling point approximately 403.3ºC at 760 mmHg and density around 1.466 g/cm³.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Multi-step synthesis via ketone intermediate Quinoxaline, 1,1,1-trichloropropan-2-one, NaBH4 Reflux in DMF, reduction at room temp 85–90 Most reliable and widely used method
One-pot synthesis Quinoxaline, trichloromethyl precursors, base Controlled pH, moderate heat 70–80 Requires strict control, less common

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or alkaline conditions, cleaving the C–O bond:

Reaction:
1,1,1-Trichloro-3-quinoxalin-2-ylpropan-2-ol + H₂O → Trichloroacetic acid + Quinoxaline-2-propanol derivatives

ConditionsProductsNotes
Acidic (e.g., H₂SO₄)Trichloroacetic acid, Quinoxaline derivativesDominant pathway due to trichloromethyl stability
Alkaline (e.g., NaOH)Similar products, slower kineticsLimited utility due to competing side reactions

The reaction leverages the electron-withdrawing trichloromethyl group, which destabilizes the adjacent hydroxyl, facilitating nucleophilic attack by water.

Esterification

The hydroxyl group reacts with acylating agents to form esters:

Reaction:
this compound + Acetic anhydride → 1,1,1-Trichloro-3-quinoxalin-2-ylpropan-2-yl acetate

ReagentProductYield (Reported)
Acetic anhydrideAcetate esterNot quantified
Benzoyl chlorideBenzoate esterNot quantified

Esterification preserves the quinoxaline core while modifying solubility and reactivity.

Nucleophilic Substitution

The hydroxyl group participates in SN reactions with amines or thiols:

Reaction:
this compound + RNH₂ → 1,1,1-Trichloro-3-quinoxalin-2-ylpropan-2-amine + H₂O

NucleophileProduct TypeApplication
Primary aminesSecondary aminesBioactive derivative synthesis
ThiophenolThioether derivativesCoordination chemistry

Substitution reactions are critical for generating analogs with enhanced biological activity. The trichloromethyl group indirectly stabilizes transition states via inductive effects.

Coordination Chemistry

The quinoxaline nitrogen atoms and hydroxyl oxygen act as ligands for metal ions:

Example Complexation:
this compound + Cu²⁺ → [Cu(C₁₂H₁₀Cl₃NO)₂]

Metal IonCoordination SiteObserved Stability
Cu²⁺Quinoxaline N, hydroxyl OModerate
Fe³⁺Quinoxaline NLow

These complexes are explored for catalytic and materials science applications.

Biological Interactions

Though not a direct chemical reaction, the hydroxyl group’s hydrogen-bonding capability drives interactions with biological targets (e.g., HSP90 isoforms) . Structural analogs lacking the hydroxyl group show reduced activity, underscoring its role in binding .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1,1,1-Trichloro-3-quinoxalin-2-ylpropan-2-ol as an anticancer agent. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of quinoxaline have been shown to inhibit the growth of HCT-116 and HeLa cancer cells, with IC50 values indicating their potency in comparison to standard chemotherapeutics like doxorubicin .

Table 1: Antiproliferative Activity of Quinoxaline Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
1HCT-1160.81HSP90/TRAP1 mediated signaling
2HeLa0.69HDAC inhibition
DoxorubicinHeLa2.29DNA intercalation

Plant Growth Regulation

The compound has also been investigated for its potential use as a plant growth regulator. Its structural properties allow it to influence various physiological processes in plants, enhancing growth and resistance to environmental stressors.

Table 2: Efficacy of this compound as a Plant Growth Regulator

Application MethodCrop TypeObserved Effect
Foliar SprayTomatoIncreased fruit yield
Soil ApplicationWheatEnhanced root development
Seed TreatmentCornImproved germination rates

Case Studies

In field trials, the application of this compound resulted in significant improvements in crop yield and resilience against pests and diseases. For example, treated tomato plants exhibited a marked increase in fruit size and quantity compared to untreated controls.

Mechanism of Action

The mechanism of action of 1,1,1-Trichloro-3-quinoxalin-2-ylpropan-2-ol involves its interaction with specific molecular targets. The quinoxaline ring can intercalate with DNA, potentially disrupting cellular processes. Additionally, the trichloromethyl group can undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular proteins and enzymes.

Comparison with Similar Compounds

Key Observations :

  • Trichloromethyl vs. Lactam/Phenyl Groups: The trichloromethyl group in the target compound enhances electrophilicity and lipophilicity compared to the lactam ring in 1-methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one or the phenyl group in 2-(3-phenyl-quinoxalin-2-yl)-propan-2-ol . This may influence membrane permeability and metabolic stability.

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